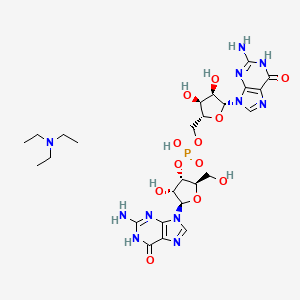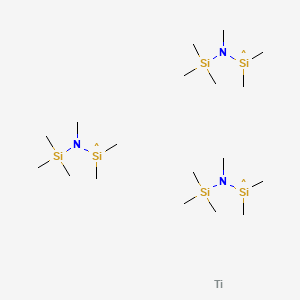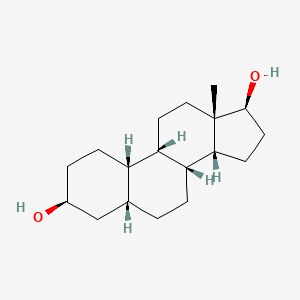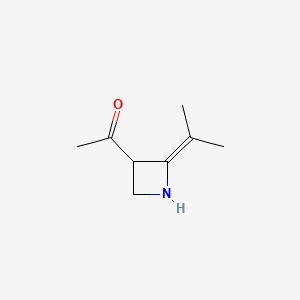
1-(2-Propan-2-ylideneazetidin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Propan-2-ylideneazetidin-3-yl)ethanone is a unique organic compound characterized by its azetidine ring structure Azetidines are four-membered nitrogen-containing heterocycles, which are known for their significant biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions: One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . This reaction is often catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the aza-Michael addition and other related reactions makes it feasible for industrial production.
化学反応の分析
Types of Reactions: 1-(2-Propan-2-ylideneazetidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The azetidine ring allows for substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-(2-Propan-2-ylideneazetidin-3-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new products.
作用機序
The mechanism by which 1-(2-Propan-2-ylideneazetidin-3-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azetidine ring’s strained structure allows it to bind effectively to active sites, influencing biochemical pathways. This binding can modulate enzyme activity, leading to various biological effects.
類似化合物との比較
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative effects in cancer cells.
1-Acetyl-3-methylpiperidine: Used in studying enzyme activity and ligand interactions.
Uniqueness: 1-(2-Propan-2-ylideneazetidin-3-yl)ethanone stands out due to its specific azetidine ring structure combined with the ethanone group, which imparts unique chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H13NO |
|---|---|
分子量 |
139.19 g/mol |
IUPAC名 |
1-(2-propan-2-ylideneazetidin-3-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c1-5(2)8-7(4-9-8)6(3)10/h7,9H,4H2,1-3H3 |
InChIキー |
XGHHIMVMVVLEFM-UHFFFAOYSA-N |
正規SMILES |
CC(=C1C(CN1)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate](/img/structure/B13829629.png)
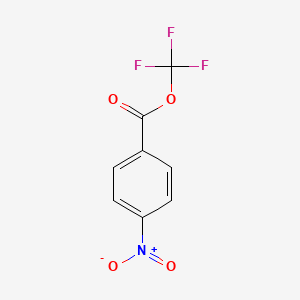
![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)
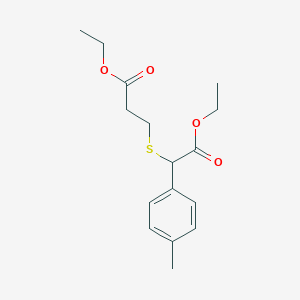
![Acetamide,2-amino-N-[2-(dimethylamino)ethyl]-](/img/structure/B13829677.png)

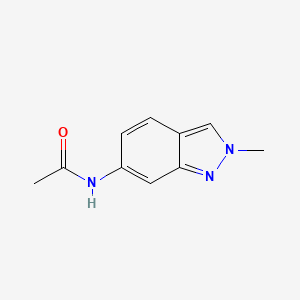
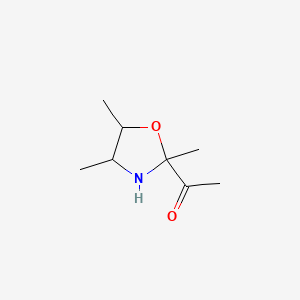
![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)
